molecular formula C6HBrF4 B075777 1-Bromo-2,3,5,6-tetrafluorobenzene CAS No. 1559-88-2

1-Bromo-2,3,5,6-tetrafluorobenzene

Cat. No.: B075777
CAS No.: 1559-88-2
M. Wt: 228.97 g/mol
InChI Key: YHAFCGSUIAFUCX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

As a pharmaceutical intermediate, it is likely involved in the synthesis of various drugs, where it interacts with other compounds to form the desired product .

Mode of Action

The mode of action of 1-Bromo-2,3,5,6-tetrafluorobenzene is primarily through its role as a reactant in chemical reactions. For instance, it is used to produce 1,2,4,5-tetrafluoro-3-hept-1-ynyl-benzene . The bromine atom in the compound can participate in various reactions, such as nucleophilic substitution or elimination, contributing to the formation of new bonds in the resulting compounds.

Properties

IUPAC Name

3-bromo-1,2,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAFCGSUIAFUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165987
Record name 1-Bromo-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559-88-2
Record name 3-Bromo-1,2,4,5-tetrafluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,3,5,6-tetrafluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,3,5,6-tetrafluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-bromo-2,3,5,6-tetrafluorobenzene contribute to the formation of supramolecular polymers?

A: this compound acts as a building block in the formation of linear supramolecular polymers. The bromine atom in this compound engages in halogen bonding with dipyridyl molecules, such as 4,4′-bipyridine, trans-1,2-bis(4-pyridyl)ethene, and 1,2-bis(4-pyridyl)ethyne. These halogen bonds, along with cooperative nonconventional sp2-CH···N hydrogen bonds formed between the fluorobenzene ring and the nitrogen atoms of dipyridyls, drive the self-assembly process, ultimately leading to the formation of linear supramolecular polymers [].

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